![molecular formula C17H23NOS B1614088 Cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone CAS No. 898783-32-9](/img/structure/B1614088.png)
Cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone
Overview
Description
Cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H23NOS and a molecular weight of 289.44 g/mol It is characterized by the presence of a cyclopentyl group, a phenyl ketone moiety, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone typically involves the reaction of cyclopentanone with 4-(thiomorpholinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the efficiency, cost-effectiveness, and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone can be compared with other similar compounds, such as:
Cyclopentyl 4-(morpholinomethyl)phenyl ketone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Cyclopentyl 4-(piperidinylmethyl)phenyl ketone: Contains a piperidine ring instead of a thiomorpholine ring.
The uniqueness of this compound lies in the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
Cyclopentyl 4-(thiomorpholinomethyl)phenyl ketone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to a phenyl ring, which is further substituted with a thiomorpholinomethyl group. This unique structure may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar thiomorpholine structures have demonstrated significant antiproliferative activity against various cancer cell lines. A notable study found that certain thiophene derivatives exhibited submicromolar growth inhibition (GI50) values across multiple cancer types, indicating strong anticancer potential .
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 0.28 | Induction of apoptosis and cell cycle arrest |
MDA-MB-231 | 0.22 | Inhibition of tubulin polymerization |
PC-3 (Prostate) | 0.613 | Activation of caspases in apoptosis |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound has been observed to activate caspases, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that it can cause G2/M phase accumulation, halting the proliferation of cancer cells .
- Tubulin Polymerization Inhibition : Similar compounds have shown the ability to disrupt microtubule formation, which is critical for mitosis .
Case Studies and Research Findings
- Antiproliferative Activity : A study on cyclohepta[b]thiophenes revealed that compounds with structural similarities to this compound exhibited broad-spectrum anticancer activity with low cytotoxicity towards normal cells . This suggests that modifications in the thiomorpholine structure can enhance selectivity towards cancer cells.
- Mechanistic Insights : In vitro studies demonstrated that compounds targeting tubulin polymerization could effectively reduce tumor growth in murine models, supporting the hypothesis that this compound may act through similar pathways .
Properties
IUPAC Name |
cyclopentyl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NOS/c19-17(15-3-1-2-4-15)16-7-5-14(6-8-16)13-18-9-11-20-12-10-18/h5-8,15H,1-4,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCYAEQJQANUBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642946 | |
Record name | Cyclopentyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-32-9 | |
Record name | Cyclopentyl[4-(4-thiomorpholinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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